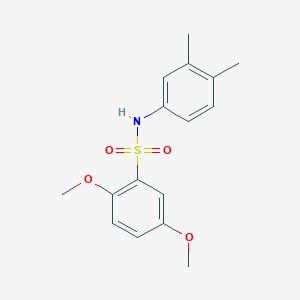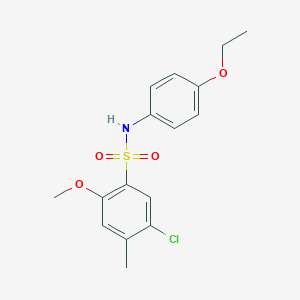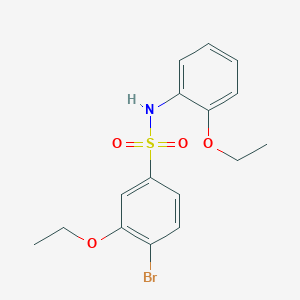
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as DDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is in the development of new drugs and therapies. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in the development of new materials, such as polymers and nanoparticles, which have potential applications in drug delivery and other fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of certain viral enzymes, such as the HIV-1 integrase enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the replication of certain viruses, such as HIV-1 and herpes simplex virus. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can reduce inflammation and improve the symptoms of certain diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit low toxicity and high selectivity for certain enzymes and receptors. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. For example, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can be difficult to dissolve in certain solvents, which can limit its use in certain applications. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new drugs and therapies based on the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. For example, researchers could explore the potential of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide as a treatment for cancer, viral infections, and other diseases. Additionally, researchers could investigate the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications. Another area of research is the elucidation of the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, which could provide insight into its potential applications and limitations. Overall, the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide make it a promising compound for further research and development.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with methanesulfonyl chloride to form 3,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline to form the final product, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been optimized to produce high yields and purity, and it has been used in various applications in scientific research.
Eigenschaften
Molekularformel |
C16H19NO4S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-13(9-12(11)2)17-22(18,19)16-10-14(20-3)7-8-15(16)21-4/h5-10,17H,1-4H3 |
InChI-Schlüssel |
FXYZGTDYXLLOEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)